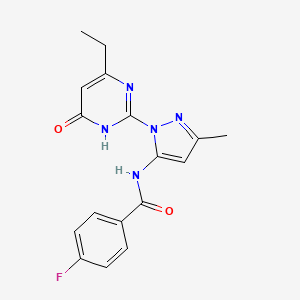

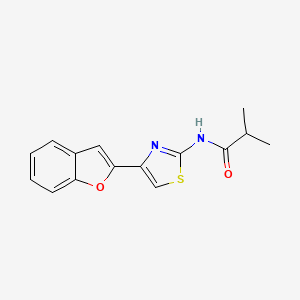

![molecular formula C11H11IO2S B3004073 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503205-92-1](/img/structure/B3004073.png)

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a compound that can be inferred to have a bicyclic structure based on the name and the related compounds discussed in the provided papers. Although none of the papers directly discuss this compound, they provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the addition of organolithium reagents to protected amino alcohols, as seen in the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols . This suggests that the synthesis of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane could potentially involve a similar strategy, where a benzenesulfonyl protecting group is introduced to a bicyclic structure with an iodine substituent.

Molecular Structure Analysis

The molecular structure of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is not directly described in the papers. However, the structure of related compounds has been established by 1H NMR spectroscopy and single-crystal X-ray analysis . These techniques could be applied to determine the structure and stereochemistry of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, but they do discuss reactions of similar compounds. For instance, the iodination of 1,3-diphenylbicyclo[1.1.1]pentane to form bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane indicates that halogenation reactions are possible with bicyclic structures. This could imply that 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane may also undergo further functionalization through reactions at the iodine site.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Bicyclo[1.1.1]pentan-1-amine Synthesis : A study demonstrates the use of 1-azido-3-iodobicyclo[1.1.1]pentane, a close derivative of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, in the synthesis of bicyclo[1.1.1]pentan-1-amine, highlighting its potential as a versatile intermediate (Goh et al., 2014).

Reactivity with t-butyllithium : Research on 1-Iodobicyclo[1.1.1]pentane, another related compound, reveals its clean reaction with t-butyllithium, suggesting potential for metal-halogen exchange processes (Della & Taylor, 1991).

Solvolysis Studies : A study on 1-Bromobicyclo[1.1.1]pentane, similar in structure, demonstrates its faster solvolysis compared to t-butyl bromide, indicating unique solvolytic behavior (Della & Taylor, 1990).

Synthesis of Functionalized Derivatives

Aminoalkylation for Bicyclo[1.1.1]pentan-1-amines : A method has been developed for direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the utility of bicyclic structures in synthesizing pharmaceutically relevant amines (Hughes et al., 2019).

Nucleophilic Substitution in Functionalized Derivatives : Research on the nucleophilic substitution of the iodine in 1-substituted 3-iodobicyclo[1.1.1]pentanes sheds light on the reactivity of these compounds under various conditions, important for synthesizing functionalized derivatives (Adcock & Gakh, 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXZMKGCNHKEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

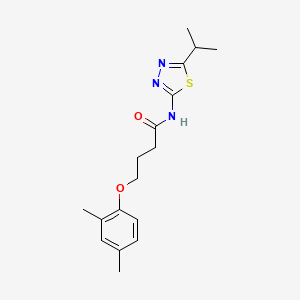

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

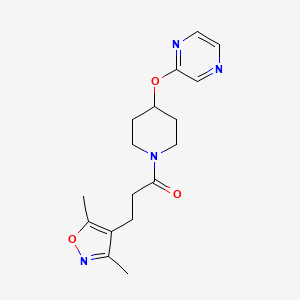

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

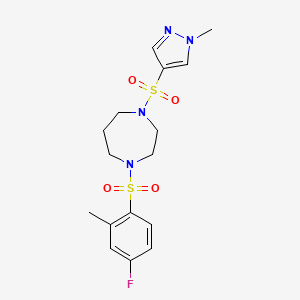

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)